An In-depth Technical Guide to 2-Chloro-4-methoxybenzene-1-thiol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-4-methoxybenzene-1-thiol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-methoxybenzene-1-thiol is a substituted aromatic thiol of significant interest in medicinal chemistry and drug development. The presence of a chloro group, a methoxy group, and a thiol functionality on the benzene ring imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. The chloro and methoxy substituents are frequently employed in drug discovery to modulate a ligand's interaction with biological targets, influencing potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, reactivity profile, and safety considerations for 2-Chloro-4-methoxybenzene-1-thiol, with a focus on its relevance to researchers in the pharmaceutical sciences.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₇H₇ClOS | [3][4] |
| Molecular Weight | 174.65 g/mol | [4] |
| CAS Number | 89793-44-2 | [3] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid with a characteristic strong, unpleasant (stench) odor, typical of thiols. | Inferred from related thiophenols[5][6] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. The boiling point of the related compound 2-methoxythiophenol is 99 °C at 8 mmHg. | |
| Solubility | Expected to be insoluble in water and soluble in organic solvents such as ethanol, diethyl ether, and dichloromethane.[6] | |
| Predicted XlogP | 2.9 | [4] |
| Monoisotopic Mass | 173.99062 Da | [4] |
Structural Information:
-
SMILES: COC1=CC(=C(C=C1)S)Cl[4]
-
InChI: InChI=1S/C7H7ClOS/c1-9-5-2-3-7(10)6(8)4-5/h2-4,10H,1H3[4]
-
InChIKey: MHEVJFMRUJDOHH-UHFFFAOYSA-N[4]
Synthesis and Purification
A robust and versatile method for the synthesis of substituted aryl thiols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile. A detailed protocol, adapted from the synthesis of the isomeric 2-chloro-5-methoxy-thiophenol, is presented below.[7]
Proposed Synthetic Pathway:
A proposed synthetic route to 2-Chloro-4-methoxybenzene-1-thiol.
Experimental Protocol:
-
Diazotization: To a stirred mixture of 2-chloro-4-methoxyaniline in concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting aniline.
-
Xanthate Formation: The resulting diazonium salt solution is then added portion-wise to a pre-heated (70 °C) aqueous solution of potassium ethyl xanthate. This reaction should be performed with caution as nitrogen gas is evolved.
-
Work-up and Saponification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane) to isolate the crude xanthate ester. The organic layer is then treated with a solution of potassium hydroxide in ethanol to saponify the ester.
-
Purification: The ethanol is removed under reduced pressure, and the residue is acidified. The target thiol is then purified by steam distillation to yield 2-Chloro-4-methoxybenzene-1-thiol.
This procedure is a well-established method for the preparation of thiophenols and is expected to provide the desired product in good yield.[8]
Reactivity and Role in Drug Discovery
The reactivity of 2-Chloro-4-methoxybenzene-1-thiol is governed by the interplay of its three functional groups: the thiol, the chloro substituent, and the methoxy group.
Thiol Group:
-
The thiol group is acidic and can be deprotonated to form a highly nucleophilic thiophenolate anion. This anion can readily participate in nucleophilic substitution and addition reactions.[6]
-
Thiols are susceptible to oxidation, which can lead to the formation of disulfides. This property is important to consider during synthesis and storage.[6]
Chloro and Methoxy Groups:
The chloro and methoxy groups are frequently utilized in medicinal chemistry to fine-tune the properties of a drug candidate.[1][2]
-
Electronic Effects: The chloro group is electron-withdrawing through induction, while the methoxy group is electron-donating through resonance. These opposing electronic effects influence the acidity of the thiol proton and the nucleophilicity of the thiophenolate.[9][10]
-
Steric and Conformational Effects: The presence of these substituents on the aromatic ring can influence the molecule's conformation and how it fits into a protein's binding pocket.
-
Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). Its presence can influence the pharmacokinetic profile of a drug.
-
Intermolecular Interactions: Both chloro and methoxy groups can participate in various non-covalent interactions with biological targets, including hydrogen bonding and halogen bonding, which can contribute to binding affinity.[9][10]
The unique electronic and steric profile of 2-Chloro-4-methoxybenzene-1-thiol makes it an attractive starting material for the synthesis of molecules with tailored reactivity and biological activity.
Spectral Data (Predicted and Inferred)
¹H NMR Spectroscopy:
-
Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Thiol Proton (-SH): A broad singlet, the chemical shift of which can be concentration-dependent (typically 3-4 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the chloro, methoxy, and thiol groups will have characteristic chemical shifts.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Mass Spectrometry:
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 174, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).
Infrared (IR) Spectroscopy:
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C-S Stretch: An absorption in the fingerprint region.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
C-O Stretch (methoxy): A strong absorption around 1250 cm⁻¹.
-
C-Cl Stretch: An absorption in the lower frequency region of the fingerprint.
Safety and Handling
Substituted thiophenols, as a class of compounds, are known to be hazardous.[5][11] The following precautions should be taken when handling 2-Chloro-4-methoxybenzene-1-thiol:
-
Toxicity: Thiophenols are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[11]
-
Odor: The compound has a strong and unpleasant odor. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[12]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly sealed to prevent the escape of vapors and oxidation.
Conclusion
2-Chloro-4-methoxybenzene-1-thiol is a valuable chemical intermediate with significant potential in drug discovery and organic synthesis. Its unique substitution pattern offers a platform for creating diverse molecular architectures with tunable electronic and steric properties. While experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a viable synthetic strategy, and crucial safety information to aid researchers in its effective and safe utilization. Further experimental characterization of this compound is warranted to fully explore its potential in the development of new chemical entities.
References
-
Ishihara, Y. (2022). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 13(2), 159-170. [Link]
-
Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
-
Ishihara, Y., et al. (2022). Parallels between the chloro and methoxy groups for potency optimization. PMC, NIH. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745–8758. [Link]
-
American Elements. (n.d.). 2-chloro-4-methoxybenzene-1-thiol. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 6). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]
-
Jiang, Y., Qin, Y., Xie, S., Zhang, X., Dong, J., & Ma, D. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5250–5253. [Link]
-
PubChemLite. (n.d.). 2-chloro-4-methoxybenzene-1-thiol. Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). Phenol, 2-chloro-4-methoxy-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
-
Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Thiophenol, 97%. [Link]
-
LookChem. (n.d.). Thiophenol. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-methoxy-thiophenol. [Link]
-
ResearchGate. (n.d.). Aryl thiol scope. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]
-
NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
-
Inchem.org. (1998, November). ICSC 0463 - BENZENETHIOL. [Link]
-
Organic Syntheses. (n.d.). 2-Naphthalenethiol. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2-Amino-4-methoxybenzene-1-thiol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. [Link]
-
Organic Syntheses. (n.d.). Thiophenol. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methoxybenzene-1,3-diol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Thanuja, B., Kavitha, E., Andal, C., & Reshma Chandran, S. (2023). Synthesis and Nonlinear Optical Absorption Properties of 2-Chloro-4'methoxy Benzoin Compounds. Journal of Harbin Engineering University, 44(6), 1-6. [Link]
-
PubChem. (n.d.). Thioguaiacol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylphenol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
ResearchGate. (n.d.). MS/MS product ion spectra of [M+H] + ions of chemical standards. [Link]
-
NIST. (n.d.). 2-Methoxy-4-chloro-phenol. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. drughunter.com [drughunter.com]
- 3. americanelements.com [americanelements.com]
- 4. PubChemLite - 2-chloro-4-methoxybenzene-1-thiol (C7H7ClOS) [pubchemlite.lcsb.uni.lu]
- 5. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. manavchem.com [manavchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
